(-)-Haplomyrfolin

Oncology Lung Cancer Natural Product Cytotoxicity

(-)-Haplomyrfolin is a naturally occurring dibenzylbutyrolactone lignan first isolated from Haplophyllum myrtifolium and subsequently identified in multiple plant species including Piper cubeba, Stellera chamaejasme, and Virola sebifera. This compound belongs to a class of phenylpropanoid dimers characterized by a γ-butyrolactone core flanked by substituted aromatic rings.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
CAS No. 85404-48-4
Cat. No. B3038299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Haplomyrfolin
CAS85404-48-4
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC4=C(C=C3)OCO4)O
InChIInChI=1S/C20H20O6/c1-23-18-8-12(2-4-16(18)21)6-14-10-24-20(22)15(14)7-13-3-5-17-19(9-13)26-11-25-17/h2-5,8-9,14-15,21H,6-7,10-11H2,1H3/t14-,15+/m0/s1
InChIKeyNFAAULYTGYCSKM-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Haplomyrfolin (CAS 85404-48-4) Technical Overview for Scientific Procurement


(-)-Haplomyrfolin is a naturally occurring dibenzylbutyrolactone lignan first isolated from Haplophyllum myrtifolium and subsequently identified in multiple plant species including Piper cubeba, Stellera chamaejasme, and Virola sebifera [1]. This compound belongs to a class of phenylpropanoid dimers characterized by a γ-butyrolactone core flanked by substituted aromatic rings [2]. Its molecular formula is C20H20O6 with a molecular weight of 356.37 g/mol, and it possesses two stereogenic centers with a defined (3R,4R) absolute configuration . The compound is primarily investigated for its anticancer and enzyme inhibitory properties in preclinical research settings .

Critical Differentiation of (-)-Haplomyrfolin Among Dibenzylbutyrolactone Lignans for Targeted Research Applications


The dibenzylbutyrolactone lignan class encompasses structurally related compounds such as arctigenin, matairesinol, pluviatolide, and hinokinin, yet these cannot be considered interchangeable in research or industrial applications. Each analog exhibits distinct biological potency profiles across different assay systems, cell lines, and molecular targets due to subtle variations in aromatic substitution patterns and stereochemistry [1]. While arctigenin and matairesinol demonstrate T-cell lymphoma activity, (-)-Haplomyrfolin displays superior potency in lung adenocarcinoma models [2]. Furthermore, the enzyme inhibition spectrum differs substantially among these lignans, with (-)-Haplomyrfolin showing measurable MMP-24 inhibition at concentrations distinct from closely related analogs [3]. These compound-specific pharmacological fingerprints necessitate precise selection based on experimental objectives.

Quantitative Differentiation Evidence for (-)-Haplomyrfolin Against In-Class Comparators


Superior Cytotoxic Potency of (-)-Haplomyrfolin in Lung Adenocarcinoma A549 Cells

(-)-Haplomyrfolin exhibits a cytotoxic IC50 value of 0.273 μM against the human lung adenocarcinoma A549 cell line . This potency is substantially greater than that reported for the structurally related dibenzylbutyrolactone lignans arctigenin and matairesinol against other cancer cell lines, though direct A549 head-to-head data for these comparators is not available in the current literature. In a separate cross-study comparison, arctigenin and matairesinol demonstrated IC50 values of 1.21 ± 0.15 μM and 4.27 ± 0.41 μM, respectively, against CCRF-CEM T-cell lymphoma cells after 72-hour treatment [1]. While the cell line context differs, the sub-micromolar potency of (-)-Haplomyrfolin in the A549 model suggests a distinct cytotoxic profile that may warrant investigation where lung adenocarcinoma is the primary target.

Oncology Lung Cancer Natural Product Cytotoxicity

Matrix Metalloproteinase-24 (MMP-24) Inhibitory Activity of (-)-Haplomyrfolin

(-)-Haplomyrfolin demonstrates 50% inhibition of human matrix metalloproteinase-24 (MMP-24, EC 3.4.24.23) at a concentration of 0.1 mM [1]. In direct comparison, the structurally related lignan (-)-hinokinin exhibits equivalent inhibitory potency with 50% inhibition also at 0.1 mM under identical assay conditions [2]. However, (-)-5-hydroxypluviatolide, another dibenzylbutyrolactone analog, shows a two-fold increase in potency with 50% inhibition at 0.05 mM [3]. This enzyme inhibition data positions (-)-Haplomyrfolin as a moderate MMP-24 inhibitor within this lignan subclass, providing a defined benchmark for structure-activity relationship (SAR) studies targeting this specific metalloproteinase.

Enzymology Metastasis Matrix Metalloproteinase Inhibition

Comparative Botanical Source Distribution for Authentication and Supply Chain Considerations

(-)-Haplomyrfolin has been isolated and identified from a diverse range of plant species across multiple families, including Haplophyllum myrtifolium (Rutaceae), Piper cubeba (Piperaceae), Stellera chamaejasme (Thymelaeaceae), Virola sebifera (Myristicaceae), and Calocedrus formosana (Cupressaceae) [1]. Notably, its identification in P. cubeba seeds represents a first report for this species [2]. In contrast, closely related lignans exhibit more restricted botanical distributions: arctigenin is predominantly sourced from Arctium lappa and Saussurea species, while matairesinol is commonly found in flaxseed (Linum usitatissimum) and various conifers [3]. This broad natural occurrence of (-)-Haplomyrfolin provides multiple potential sourcing pathways for commercial isolation and may offer advantages in supply chain resilience compared to lignans with narrower botanical ranges. Additionally, validated HPLC methods have been developed to quantitate (-)-Haplomyrfolin alongside other Piper cubeba lignans, providing a regulatory-grade analytical framework for authentication [4].

Phytochemistry Natural Product Sourcing Quality Control

Total Synthesis Route Availability for (-)-Haplomyrfolin

A total synthesis of (-)-Haplomyrfolin has been reported using a tandem conjugate addition strategy employing dithiane carbanions to but-2-en-4-olide followed by debenzylation and desulfurization steps [1]. This synthetic route simultaneously produces the related dibenzylbutyrolactone lignans arctigenin and pluviatolide, demonstrating a unified synthetic approach to this class of compounds. The availability of a published total synthesis distinguishes (-)-Haplomyrfolin from many natural product lignans that remain accessible only through isolation from plant material. This synthetic accessibility provides researchers with an alternative to natural sourcing, potentially enabling more consistent supply, scalable production, and opportunities for analog generation through synthetic modification.

Synthetic Chemistry Lignan Synthesis Medicinal Chemistry

Optimized Application Scenarios for (-)-Haplomyrfolin (CAS 85404-48-4) Based on Differential Evidence


Lung Adenocarcinoma (A549) Cytotoxicity Screening Programs

Given its demonstrated sub-micromolar IC50 value of 0.273 μM against A549 human lung adenocarcinoma cells , (-)-Haplomyrfolin is particularly well-suited for primary screening campaigns targeting non-small cell lung cancer. While direct head-to-head data against other lignans in A549 cells is currently limited, the reported potency positions this compound as a candidate for further investigation in lung cancer models. Researchers should consider including established comparators such as arctigenin or matairesinol in parallel screening to generate direct comparative data. This scenario is most appropriate for academic oncology research groups and natural product drug discovery programs with a focus on respiratory malignancies.

Matrix Metalloproteinase-24 (MMP-24) Enzyme Inhibition Studies

(-)-Haplomyrfolin's defined inhibition of human MMP-24 at 0.1 mM [1] makes it suitable for enzymology investigations of this specific metalloproteinase, which is implicated in cancer cell invasion and metastasis. The availability of direct comparator data for (-)-hinokinin (equipotent at 0.1 mM) and (-)-5-hydroxypluviatolide (more potent at 0.05 mM) [2] enables structure-activity relationship (SAR) studies examining the impact of aromatic substitution patterns on MMP-24 inhibition. This application scenario is relevant for academic enzymology laboratories, pharmaceutical target validation groups, and groups investigating MMP-24's role in cancer progression.

Analytical Method Development and Phytochemical Authentication

The validated reverse-phase HPLC method developed for the simultaneous quantitation of (-)-Haplomyrfolin alongside other Piper cubeba lignans [3] provides a regulatory-compliant analytical framework for quality control applications. This method, which achieves >80% total lignan extraction under optimized ultrasound-assisted conditions (84% aqueous ethanol, 38 minutes) [4], can be adapted for authentication of botanical materials and standardization of natural product extracts containing this lignan. This scenario is particularly relevant for quality control laboratories in the dietary supplement, traditional medicine, and natural product industries requiring validated analytical methods for compound identification and quantification.

Synthetic Chemistry Reference Standard and Starting Material

The published total synthesis route for (-)-Haplomyrfolin [5] establishes this compound as a viable synthetic target for organic chemistry laboratories. The unified synthetic approach that also yields arctigenin and pluviatolide enables comparative studies of synthetic efficiency and provides a platform for generating structural analogs. This application scenario is most suitable for academic synthetic chemistry groups, medicinal chemistry departments in pharmaceutical companies, and contract research organizations engaged in natural product total synthesis and derivatization programs.

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